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Tridecyl acrylate - 3076-04-8

Tridecyl acrylate

Catalog Number: EVT-367464
CAS Number: 3076-04-8
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol
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Product Introduction

Description

Tridecyl acrylate is a hydrophobic, liquid acrylate monomer [, , , , ] often used as a co-monomer in various polymerization reactions [, , , , , , , , , , ]. It is a colorless liquid with a characteristic odor [, ] and is insoluble in water but soluble in organic solvents [, ].

Overview

Source: Tridecyl acrylate is an ester formed from tridecanol and acrylic acid. It belongs to the family of acrylates, which are widely used in various industrial applications due to their ability to polymerize into durable materials.

Classification: Tridecyl acrylate is classified as a long-chain aliphatic acrylate. It is characterized by its hydrophobic nature due to the long hydrocarbon chain and is often employed in formulations requiring enhanced water resistance and flexibility.

Synthesis Analysis

Methods: The synthesis of tridecyl acrylate typically involves the esterification reaction between tridecanol and acrylic acid. This can be achieved through various methods:

  1. Direct Esterification: This method involves heating tridecanol with acrylic acid in the presence of a catalyst such as sulfuric acid. The reaction proceeds with the elimination of water.
  2. Transesterification: In this approach, an existing acrylate ester can be reacted with tridecanol to produce tridecyl acrylate.
  3. Acrylation of Alcohols: A more advanced method involves using acryloyl chloride or acrylic anhydride to react with tridecanol under controlled conditions.

The choice of method depends on factors such as desired purity, yield, and cost-effectiveness.

Molecular Structure Analysis

Structure: The molecular structure of tridecyl acrylate can be represented as follows:

  • Chemical Formula: C₁₅H₂₈O₂
  • Structural Formula:
    CH2=CHCOO(CH2)12CH3CH_2=CHCOO(CH_2)_{12}CH_3

This structure indicates that tridecyl acrylate consists of a vinyl group (–CH=CH₂) attached to a carbon chain derived from tridecanol.

Data: The molecular weight of tridecyl acrylate is approximately 242.38 g/mol. Its structure contributes significantly to its physical properties, such as solubility and reactivity.

Chemical Reactions Analysis

Tridecyl acrylate participates in various chemical reactions typical for acrylates:

  1. Polymerization: Tridecyl acrylate can undergo free radical polymerization to form poly(tridecyl acrylate), which is used in coatings, adhesives, and sealants.
  2. Crosslinking Reactions: It can also react with multifunctional monomers to create crosslinked networks that enhance mechanical properties.
  3. Hydrolysis: Under acidic or basic conditions, tridecyl acrylate can hydrolyze back to tridecanol and acrylic acid.

These reactions are crucial for developing materials with specific characteristics tailored for industrial applications.

Mechanism of Action

The mechanism of action for tridecyl acrylate primarily revolves around its polymerization process:

  1. Initiation: A free radical initiator generates radicals that react with the vinyl group of tridecyl acrylate.
  2. Propagation: The radical adds to another tridecyl acrylate molecule, forming a larger radical that continues to react with additional monomers.
  3. Termination: The polymer chain grows until two radicals combine or terminate through other mechanisms.

This process results in a high molecular weight polymer that exhibits desirable properties such as flexibility and resistance to environmental factors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Mild characteristic odor
  • Boiling Point: Approximately 250 °C
  • Density: About 0.87 g/cm³ at 20 °C

Chemical Properties

  • Solubility: Insoluble in water but soluble in organic solvents like ethanol and acetone.
  • Reactivity: Sensitive to heat and light; can polymerize spontaneously under certain conditions.

These properties make tridecyl acrylate suitable for various applications where flexibility and durability are required.

Applications

Tridecyl acrylate finds extensive use in several scientific and industrial applications:

  1. Coatings and Paints: Due to its excellent film-forming capabilities and water resistance.
  2. Adhesives and Sealants: Used in formulations requiring strong bonding properties.
  3. Textiles: Employed in textile finishing agents that enhance water repellency.
  4. Cosmetics: Utilized in formulations for skin care products due to its emollient properties.
Synthetic Methodologies and Catalytic Pathways

Esterification Techniques for Tridecyl Acrylate Production

Tridecyl acrylate is primarily synthesized via direct esterification of acrylic acid with tridecanol (C₁₃H₂₇OH), employing acid catalysts under controlled conditions. The reaction follows the equilibrium:$$\ce{CH2=CHCOOH + C13H27OH <=> CH2=CHCOOC13H27 + H2O}$$

Industrial protocols typically use a tridecanol excess (molar ratio 3:1–5:1 relative to acrylic acid) to drive equilibrium toward ester formation [4]. The process occurs at 190–220°C under inert gas (N₂) with continuous water removal via Dean-Stark apparatus or molecular sieves. This achieves yields >85% after dealcoholization and purification [4]. Alternative routes include:

  • Transesterification of methyl acrylate with tridecanol, catalyzed by metal alkoxides (e.g., CaO) at 80–120°C, minimizing side reactions [8].
  • Reactive extraction for dilute acrylic acid streams using Amberlyst 15, converting wastewater-derived acid into valuable ester [5].

Table 1: Comparative Esterification Techniques for Tridecyl Acrylate

MethodCatalystTemperature (°C)Molar Ratio (Alcohol:Acid)Yield (%)
Direct EsterificationH₂SO₄190–2203:1–5:1>85
TransesterificationCaO80–1203:178–82
Reactive ExtractionAmberlyst 1570–904:170–75*

*Yield for dilute acrylic acid streams (≤20 wt%) [5].

Catalyst Systems in Acrylate Ester Synthesis

Catalysts critically influence reaction rate, selectivity, and purity. Systems are categorized as follows:

Homogeneous Catalysts:

  • Brønsted Acids: H₂SO₄, p-toluenesulfonic acid (PTSA). Efficient but cause equipment corrosion and require neutralization steps, generating waste [4] [5].
  • Lewis Acids: Tetrabutyl titanate (TBT). Effective in trimellitate synthesis, suggesting applicability to acrylates; enables milder conditions (120–160°C) but hydrolytically sensitive [4].

Heterogeneous Catalysts:

  • Ion-Exchange Resins: Amberlyst 15. Exhibit high activity for esterifying dilute acrylic acid (turnover frequency: 1.2 h⁻¹ at 80°C), enabling reuse >5 cycles with <15% activity loss [5].
  • Metal Oxides: CaO, ZnO. Minimize side polymerization during transesterification. CaO achieves 82% yield in methyl methacrylate transesterification but requires anhydrous conditions [8].

Table 2: Catalyst Performance in Acrylate Ester Synthesis

Catalyst TypeExampleAdvantagesLimitations
Homogeneous AcidH₂SO₄High activity, low costCorrosive, non-recyclable
Lewis AcidTi(OBu)₄Mild conditionsMoisture-sensitive
Ion-Exchange ResinAmberlyst 15Recyclable, water-tolerantTemperature limit (<120°C)
Metal OxideCaOSuppresses polymerizationRequires anhydrous alcohol

Solvent-Free and Green Chemistry Approaches

Solvent-free operation is pivotal for sustainable tridecyl acrylate manufacturing, eliminating volatile organic compound (VOC) emissions and purification complexity:

  • Melt-Phase Esterification: Reacting neat acrylic acid and tridecanol at 200°C with heterogeneous catalysts (e.g., silica gel) achieves >90% conversion. Water byproduct is removed via vacuum distillation [1] [3].
  • Switchable Solvents: Systems like DBU/ethanol enable in situ polarity switching. The solvent acts as a reaction medium initially, then becomes separable post-reaction, simplifying product isolation [9].
  • Natural Deep Eutectic Solvents (NADES): Mixtures like choline chloride/glycerol facilitate esterification at 60–80°C, though industrial scalability remains challenging [9].

Life-cycle assessments confirm solvent-free routes reduce energy consumption by 30–40% versus conventional processes using toluene or hexane [9].

Reactive Distillation for Scalable Manufacturing

Reactive distillation (RD) integrates reaction and separation, overcoming equilibrium limitations and enhancing efficiency:

  • Process Design: Acid catalyst (e.g., Amberlyst 15) is packed in the reaction zone. Acrylic acid fed near the top and tridecanol near the bottom exploit boiling-point differences: tridecyl acrylate (b.p. 290°C) is recovered from the bottoms, while water (b.p. 100°C) and excess alcohol distill overhead [10].
  • Performance Metrics: RD achieves 99.9% acrylic acid conversion and 99.9% ester purity, reducing capital and operational costs by 25% versus sequential reactor-distillation systems [10].
  • Economic Impact: Total annualized cost (TAC) for an RD system producing 10,000 t/year tridecyl acrylate is optimized at $87,770/year, with a 10.8% reduction in aqueous effluent volume [10].

Table 3: Reactive Distillation Parameters for Ethyl Acrylate (Applicable to Tridecyl Acrylate)

ParameterValueImpact
Temperature Gradient80°C (top) – 180°C (bottom)Enhances reaction rate & separation
Catalyst Loading12–15 wt% (resin/column)Maximizes conversion per stage
Reflux Ratio2.5–3.0Balances purity and energy use
TAC$87.77 × 10³/year18% lower vs. conventional process

Properties

CAS Number

3076-04-8

Product Name

Tridecyl acrylate

IUPAC Name

tridecyl prop-2-enoate

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16(17)4-2/h4H,2-3,5-15H2,1H3

InChI Key

XOALFFJGWSCQEO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCOC(=O)C=C

Solubility

INSOL IN WATER

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C=C

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